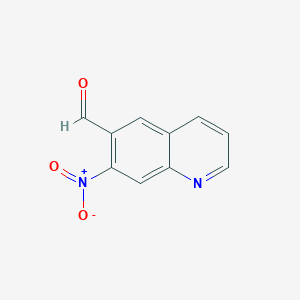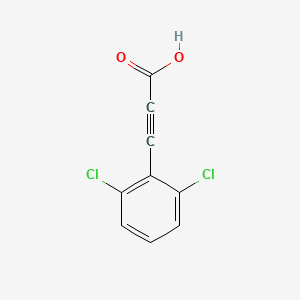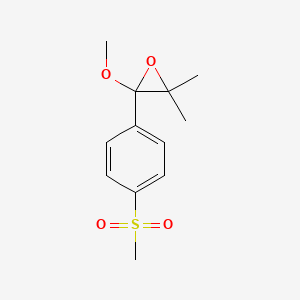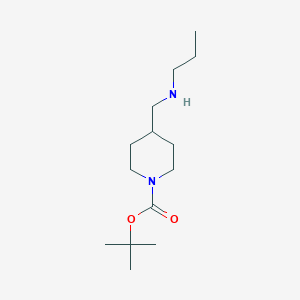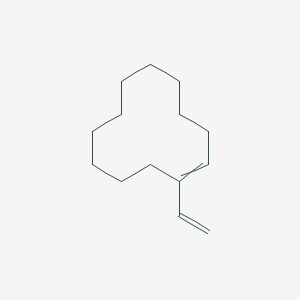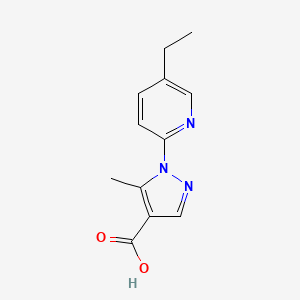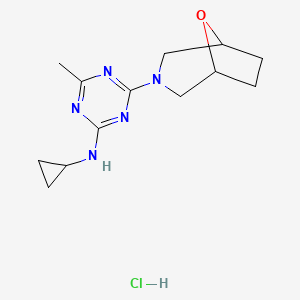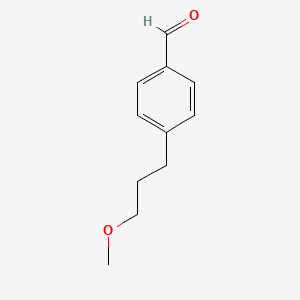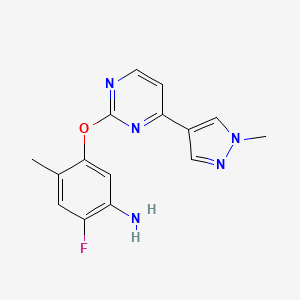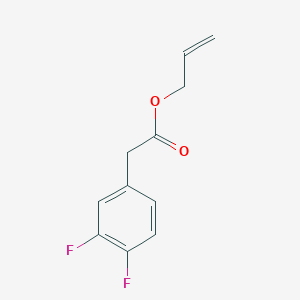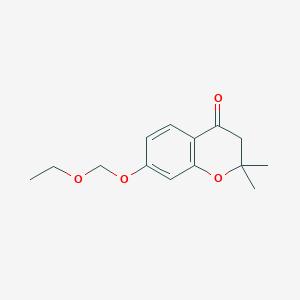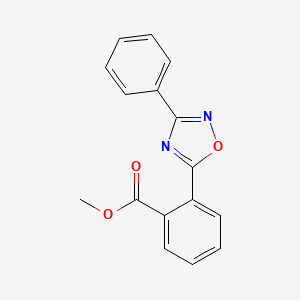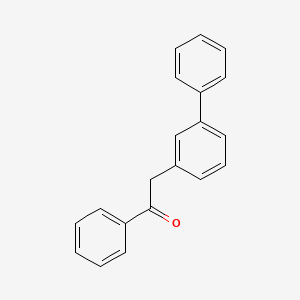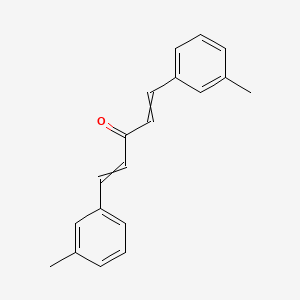![molecular formula C15H18N2O3 B8392144 N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine](/img/structure/B8392144.png)
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine can undergo various chemical reactions, including:
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the nitrogen atom in the ring.
Common Reagents and Conditions
Deprotection: Common reagents include TFA in dichloromethane or HCl in methanol.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under appropriate conditions.
Major Products
Deprotection: Removal of the Boc group yields the free amine, 1-[2-(4-oxazolyl)phenyl]methanamine.
Substitution: Depending on the substituent introduced, various substituted oxazole derivatives can be formed.
Aplicaciones Científicas De Investigación
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The oxazole ring and the amine group can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-1-[2-(4-imidazolyl)phenyl]methanamine: Similar structure but contains an imidazole ring instead of an oxazole ring.
N-Boc-1-[2-(4-thiazolyl)phenyl]methanamine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine is unique due to the presence of the oxazole ring, which imparts different electronic properties compared to imidazole or thiazole rings. This can affect the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl N-[[2-(1,3-oxazol-4-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)16-8-11-6-4-5-7-12(11)13-9-19-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
Clave InChI |
OOMAMVXHGKLHPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=COC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
